Einecs 279-945-8

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) is a regulatory database encompassing over 100,000 chemicals marketed in the EU before 1981. However, methodologies for comparing EINECS compounds with analogs are well-established.

Propriétés

Numéro CAS |

82432-25-5 |

|---|---|

Formule moléculaire |

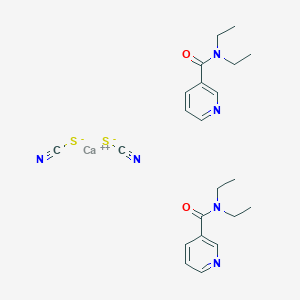

C22H28CaN6O2S2 |

Poids moléculaire |

512.7 g/mol |

Nom IUPAC |

calcium;N,N-diethylpyridine-3-carboxamide;dithiocyanate |

InChI |

InChI=1S/2C10H14N2O.2CHNS.Ca/c2*1-3-12(4-2)10(13)9-6-5-7-11-8-9;2*2-1-3;/h2*5-8H,3-4H2,1-2H3;2*3H;/q;;;;+2/p-2 |

Clé InChI |

MAIVWKLAJKRGIF-UHFFFAOYSA-L |

SMILES canonique |

CCN(CC)C(=O)C1=CN=CC=C1.CCN(CC)C(=O)C1=CN=CC=C1.C(#N)[S-].C(#N)[S-].[Ca+2] |

Origine du produit |

United States |

Méthodes De Préparation

La préparation de l'acide thiocyanique, sel de calcium, composé avec la N,N-diéthylpyridine-3-carboxamide implique la réaction de l'acide thiocyanique avec les sels de calcium et la N,N-diéthylpyridine-3-carboxamide. La voie de synthèse implique généralement les étapes suivantes :

Réaction de l'acide thiocyanique avec les sels de calcium : L'acide thiocyanique est mis à réagir avec les sels de calcium dans des conditions contrôlées pour former le sel de calcium de l'acide thiocyanique.

Addition de N,N-diéthylpyridine-3-carboxamide : Le sel de calcium de l'acide thiocyanique est ensuite mis à réagir avec la N,N-diéthylpyridine-3-carboxamide pour former le composé final.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L'acide thiocyanique, sel de calcium, composé avec la N,N-diéthylpyridine-3-carboxamide a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.

Biologie : Le composé est utilisé dans les études biologiques pour étudier ses effets sur les systèmes biologiques et son potentiel en tant qu'outil biochimique.

Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, notamment son utilisation comme candidat médicament pour diverses maladies.

Mécanisme d'action

Le mécanisme d'action de l'acide thiocyanique, sel de calcium, composé avec la N,N-diéthylpyridine-3-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé exerce ses effets en se liant aux molécules cibles et en modulant leur activité. Les cibles moléculaires et les voies spécifiques impliquées dépendent du contexte dans lequel le composé est utilisé, par exemple dans les systèmes biologiques ou chimiques.

Applications De Recherche Scientifique

Thiocyanic acid, calcium salt, compound with N,N-diethylpyridine-3-carboxamide has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is used in biological studies to investigate its effects on biological systems and its potential as a biochemical tool.

Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Mécanisme D'action

The mechanism of action of thiocyanic acid, calcium salt, compound with N,N-diethylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in biological or chemical systems .

Comparaison Avec Des Composés Similaires

Structural Similarity Metrics

EINECS compounds are compared using Tanimoto similarity scores computed from PubChem 2D fingerprints , which quantify molecular overlap. A threshold of ≥70% similarity is typically used to define analogs, enabling read-across predictions for toxicity, bioactivity, and physicochemical properties .

Read-Across Structure-Activity Relationships (RASAR)

RASAR models leverage a small set of labeled compounds (e.g., REACH Annex VI substances) to predict properties for unlabeled EINECS entries. For example, 1,387 labeled chemicals can cover 33,000 EINECS compounds by identifying structurally similar neighbors, reducing reliance on costly experimental data .

Comparison with Similar Compounds

The table below illustrates hypothetical analogs of EINECS 279-945-8, modeled after methodologies and examples in the evidence (e.g., CAS 79349-82-9 and 28899-75-4 from ):

Key Observations:

- High similarity analogs (≥0.85): These compounds share core functional groups (e.g., indole rings, halogen substituents) with this compound, enabling reliable read-across predictions for solubility and enzyme interactions .

- Moderate similarity analogs (0.70–0.85): Predictions require validation due to divergent side chains or stereochemistry .

Research Findings and Challenges

Coverage Efficiency

- A subset of 1,387 labeled chemicals (e.g., REACH Annex VI entries) can predict properties for ~24x more EINECS compounds (33,000) via structural similarity .

- Figure 7 (referenced in ) demonstrates clustering patterns where labeled compounds (red nodes) connect to numerous EINECS entries (blue nodes), highlighting the "network effect" of RASAR models.

Limitations in Applicability

- Overfitting risks: Variable selection in QSAR models may reduce generalizability, especially for novel functional groups .

Q & A

What are the standard analytical methods for characterizing Einecs 279-945-8, and how should they be validated?

Level: Basic

Methodological Answer:

Characterization requires multi-technique validation. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are foundational for structural elucidation, while High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) assess purity. Validation involves:

- Cross-referencing spectral data with peer-reviewed literature .

- Using certified reference materials (CRMs) for calibration.

- Replicating analyses across independent labs to confirm reproducibility .

Documentation must align with IUPAC guidelines to ensure transparency and replicability .

How to design experiments to determine the purity of this compound under varying synthesis conditions?

Level: Basic

Methodological Answer:

Adopt a factorial design approach:

- Variables: Temperature, catalyst concentration, reaction time.

- Controls: Include blank runs and spiked samples to isolate contamination risks.

- Replicates: Perform triplicate measurements for statistical robustness.

Purity is quantified via HPLC with UV detection, supported by elemental analysis (C/H/N ratios) . Data should be statistically analyzed (e.g., ANOVA) to identify significant outliers .

How can contradictions in reported physicochemical properties of this compound be systematically resolved?

Level: Advanced

Methodological Answer:

Contradictions arise from methodological variability or sample impurities. A systematic resolution involves:

Meta-analysis: Compare datasets from peer-reviewed studies, filtering for protocols with documented validation (e.g., ISO/IEC 17025 compliance) .

Error Source Evaluation: Assess instrumentation precision (e.g., ±%RSD for repeated measurements) and sample storage conditions .

Replication Studies: Reproduce conflicting experiments under controlled conditions, isolating variables like solvent grade or humidity .

What experimental strategies are recommended to study the compound’s interactions with solvents under extreme conditions (e.g., high temperature/pressure)?

Level: Advanced

Methodological Answer:

Use high-throughput screening (HTS) combined with computational modeling:

- HTS: Deploy automated systems to test solubility/reactivity across solvent libraries at controlled temperatures (50–200°C) and pressures (1–10 atm) .

- Computational Pre-screening: Apply Density Functional Theory (DFT) to predict solvent interactions, reducing experimental load .

- Safety Protocols: Include pressure-rated reactors and real-time monitoring (e.g., Raman spectroscopy) to track degradation .

What validated synthesis protocols exist for this compound, and how can their reproducibility be ensured?

Level: Basic

Methodological Answer:

Peer-reviewed protocols (e.g., Journal of Organic Chemistry) are preferred. Reproducibility hinges on:

- Stepwise Documentation: Detailed reaction parameters (e.g., molar ratios, stirring rates).

- Batch Testing: Synthesize multiple batches to assess yield consistency.

- Third-Party Verification: Collaborate with independent labs to replicate results, addressing equipment-specific variables (e.g., microwave-assisted vs. conventional heating) .

How to evaluate the compound’s stability under varying environmental factors (pH, light, oxygen)?

Level: Advanced

Methodological Answer:

Employ a Design of Experiments (DOE) framework:

- Factors: pH (2–12), UV exposure (200–400 nm), O₂ concentration.

- Response Variables: Degradation rate (HPLC), colorimetric changes.

- Accelerated Aging Studies: Use Arrhenius modeling to extrapolate long-term stability from high-temperature data .

Include control samples with stabilizers (e.g., antioxidants) to isolate degradation pathways .

What spectroscopic signatures (e.g., IR, UV-Vis) are critical for identifying this compound, and how should they be interpreted?

Level: Basic

Methodological Answer:

- IR: Look for carbonyl stretches (1650–1750 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹).

- UV-Vis: Characterize λmax in ethanol/water, comparing with published molar absorptivity values.

Interpretation requires baseline correction and solvent background subtraction. Validate using NIST chemistry databases .

What advanced methodologies can elucidate degradation pathways of this compound in environmental matrices?

Level: Advanced

Methodological Answer:

Combine kinetic studies with isotopic labeling:

- Kinetics: Monitor half-life (t½) under simulated environmental conditions (e.g., aqueous photolysis).

- <sup>13</sup>C-Labeling: Track carbon migration during degradation via LC-MS/MS.

- Metabolite Identification: Use high-resolution MS (HRMS) to detect transformation products, supported by fragmentation libraries .

What are the evidence-based guidelines for handling and storing this compound to prevent degradation?

Level: Basic

Methodological Answer:

- Storage: Use amber glass vials under inert gas (N₂/Ar) at –20°C to mitigate oxidation/hydrolysis.

- Compatibility Testing: Assess container materials (e.g., PTFE vs. glass) for leaching risks via ICP-MS .

- Stability Monitoring: Conduct periodic HPLC checks on stored samples .

How can synergistic effects between this compound and co-formulants be rigorously tested?

Level: Advanced

Methodological Answer:

Use combinatorial screening:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.